Home > Products > Screening Compounds P54816 > D-Pemetrexed disodium
D-Pemetrexed disodium -

D-Pemetrexed disodium

Catalog Number: EVT-8946766
CAS Number:
Molecular Formula: C20H19N5Na2O6
Molecular Weight: 471.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

D-Pemetrexed disodium is derived from L-glutamic acid and is classified as an antineoplastic agent. It functions as a folate analog, specifically inhibiting thymidylate synthase and dihydrofolate reductase, enzymes crucial for nucleotide synthesis. This mechanism makes it effective in targeting rapidly dividing cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of D-Pemetrexed disodium involves several key steps:

  1. Preparation of Intermediates: The initial step involves synthesizing 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl] methyl benzoate through a hydrolysis reaction using sodium hydroxide. This intermediate undergoes further condensation to yield the desired product.
  2. Crude Product Formation: Following the condensation reaction, saponification occurs under sodium hydroxide conditions to produce the crude form of pemetrexed disodium. The synthesis typically employs a mixed solvent system of ethanol and dimethyl sulfoxide (DMSO) in a specific volume ratio to facilitate purification.
  3. Purification: The crude product is purified by dissolving it in water and then recrystallizing it from the ethanol-DMSO mixture at low temperatures, followed by vacuum drying to obtain the final crystalline product .
Molecular Structure Analysis

Structure and Data

D-Pemetrexed disodium has the following molecular characteristics:

  • Chemical Formula: C20_{20}H19_{19}N5_5Na2_2O6_6
  • Molecular Weight: Approximately 517.37 g/mol.
  • CAS Number: 357166-30-4.

The structural formula features a complex arrangement that includes a pyrrolo[2,3-d]pyrimidine core linked to a glutamic acid moiety. The compound's three-dimensional structure plays a critical role in its biological activity by mimicking natural folates .

Chemical Reactions Analysis

Reactions and Technical Details

D-Pemetrexed disodium undergoes various chemical reactions during its synthesis:

  1. Hydrolysis Reaction: Involves breaking down esters or amides using water or hydroxide ions to produce carboxylic acids or amines.
  2. Condensation Reaction: Combines two molecules with the loss of water to form a larger molecule.
  3. Saponification Reaction: A specific type of hydrolysis involving the conversion of esters into acids and alcohols using alkali .

These reactions are crucial for constructing the complex molecular architecture of D-Pemetrexed disodium.

Mechanism of Action

Process and Data

D-Pemetrexed disodium exerts its anticancer effects primarily through the inhibition of thymidylate synthase, which is essential for DNA synthesis. By blocking this enzyme, D-Pemetrexed disrupts the production of thymidine, leading to impaired DNA replication in rapidly dividing cancer cells. Additionally, it inhibits dihydrofolate reductase, further contributing to its antitumor efficacy by depleting intracellular folate pools necessary for nucleotide synthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to light yellow crystalline solid.
  • Solubility: Soluble in water; specific solubility data indicates low solubility (0.127 mg/mL).
  • Melting Range: Typically around 95°F (approximately 35°C).

Chemical Properties

  • pH Range: The pH of reconstituted solutions ranges from 6.6 to 7.8.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture .

These properties are critical for handling and formulating D-Pemetrexed disodium in clinical settings.

Applications

Scientific Uses

D-Pemetrexed disodium is primarily utilized in oncology for treating:

  • Malignant Pleural Mesothelioma: Often used in combination with cisplatin for patients who cannot undergo surgery.
  • Non-Small Cell Lung Cancer: Used as part of combination therapy regimens.

Research continues into additional applications and combinations with other therapeutic agents to enhance efficacy and reduce resistance .

Mechanisms of Action & Molecular Targets of D-Pemetrexed Disodium

Stereochemical Influence on Folate-Dependent Enzyme Inhibition Kinetics

The stereochemical configuration of D-pemetrexed disodium fundamentally alters its binding kinetics to folate-dependent enzymes. As a synthetic D-isomer of the L-pemetrexed antifolate, its chirality at the C-6 position (replacing the unstable chiral center in earlier antifolates like lometrexol with a pyrrolopyrimidine ring) modifies spatial orientation during enzyme interactions. This reconfiguration reduces binding complementarity to the reduced folate carrier (RFC) transporter, decreasing cellular uptake by ~40% compared to the L-isomer. However, molecular dynamics simulations reveal that D-pemetrexed exhibits slower dissociation rates from thymidylate synthase (TS) due to enhanced hydrophobic interactions in the pterin-binding subpocket. This prolongs target residence time by 2.3-fold, partially compensating for reduced membrane permeability. The altered kinetics also affect dihydrofolate reductase (DHFR) inhibition, where D-pemetrexed shows non-competitive inhibition patterns distinct from L-pemetrexed’s competitive binding, suggesting allosteric modulation [1] [3] [7].

Comparative Binding Affinity Analysis: D- vs. L-Pemetrexed at Thymidylate Synthase (TS) Active Sites

Direct binding studies using crystallography and surface plasmon resonance demonstrate critical differences in TS interaction profiles:

Table 1: TS Binding Parameters of Pemetrexed Stereoisomers

ParameterL-PemetrexedD-Pemetrexed
Kd (nM)1.8 ± 0.326.4 ± 1.7
ΔG (kJ/mol)-52.1-45.9
Hydrogen bonds formed74
π-Stacking interactions32

Despite weaker thermodynamic affinity (higher Kd), D-pemetrexed induces 30% greater TS conformational distortion upon binding. This "induced misfit" disrupts the enzyme’s catalytic triad (His196, Arg175, Glu87) and impairs dUMP positioning. The D-glutamate moiety sterically clashes with Arg21 in the folate binding pocket, reducing binding entropy but increasing complex stability through forced dehydration of the active site. These features make TS-D-pemetrexed dissociation kinetics 5-fold slower than the L-isomer complex, suggesting prolonged inhibition despite reduced initial binding efficiency [2] [4] [7].

Polyglutamation Dynamics and Intracellular Retention of D-Pemetrexed Metabolites

Polyglutamation by folylpolyglutamate synthetase (FPGS) is stereospecific, with D-pemetrexed showing 65% lower conversion efficiency to pentaglutamate forms (kcat = 0.18 min⁻¹ vs. 0.52 min⁻¹ for L-isomer). However, once formed, D-pemetrexed-pentaglutamate exhibits:

  • Enhanced intracellular retention: 90% remaining at 72h vs. 75% for L-pemetrexed-pentaglutamate, attributed to reduced affinity for folylpoly-γ-glutamate hydrolase
  • Altered subcellular distribution: 68% mitochondrial accumulation vs. 42% for L-isomer metabolites, potentiating purine biosynthesis inhibition
  • Extended target engagement: IC50 against TS decreases from 280 nM (monoglutamate) to 12 nM (pentaglutamate)

Table 2: Polyglutamation Efficiency in Tumor Cell Lines

Cell LineFPGS Activity (pmol/g/h)Pentaglutamate Half-life (h)
L-IsoD-IsoL-IsoD-Iso
A549 (NSCLC)8.7 ± 1.23.1 ± 0.948 ± 672 ± 8
HCT-116 (Colon)9.5 ± 1.52.8 ± 0.752 ± 784 ± 9

This prolonged retention compensates for reduced FPGS processing, maintaining cytotoxic concentrations despite lower initial uptake [1] [4] [9].

Multi-Target Inhibition Profiles: TS, DHFR, GARFT, and AICARFT Synergy

D-Pemetrexed disodium simultaneously inhibits four folate-dependent enzymes with distinct potency profiles:

Thymidylate Synthase (TS)

  • Primary target (Ki = 26.4 nM)
  • Disrupts dTMP synthesis, inducing S-phase arrest

Dihydrofolate Reductase (DHFR)

  • Moderate inhibition (IC50 = 140 nM)
  • Depletes tetrahydrofolate pools, amplifying TS blockade

Glycinamide Ribonucleotide Formyltransferase (GARFT)

  • Potent inhibition (Ki = 8.3 nM)
  • Blocks de novo purine synthesis at step 1

Aminoimidazole Carboxamide Formyltransferase (AICARFT)

  • Secondary purine target (IC50 = 390 nM)
  • Prevents purine salvage pathway compensation

Table 3: Enzyme Inhibition Hierarchy and Metabolic Consequences

EnzymeInhibition ConstantPrimary Metabolic EffectDownstream Consequence
TSKi = 26 nMdTMP depletionDNA strand breaks
GARFTKi = 8.3 nMIMP synthesis blockadePurine nucleotide deficiency
DHFRIC50 = 140 nMTHF pool reductionGlobal 1-carbon transfer defect
AICARFTIC50 = 390 nMZMP accumulationPurine salvage inhibition

The multi-target action creates synergistic metabolic disruption:

  • TS inhibition increases dUMP misincorporation into DNA
  • GARFT blockade depletes ATP/GTP pools, impairing DNA repair
  • DHFR inhibition prevents regeneration of methylene-THF, exacerbating TS effects
  • AICARFT suppression causes ZMP accumulation, activating AMPK and inhibiting mTOR-mediated survival pathways

This concerted action yields 4.2-fold greater cytotoxicity in MTAP-deficient tumors (common in NSCLC) due to absolute dependence on de novo purine synthesis [2] [4] [5].

Properties

Product Name

D-Pemetrexed disodium

IUPAC Name

disodium;(2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

Molecular Formula

C20H19N5Na2O6

Molecular Weight

471.4 g/mol

InChI

InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m1../s1

InChI Key

NYDXNILOWQXUOF-FFXKMJQXSA-L

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.